molecular formula C10H13NO2 B2384568 (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine CAS No. 802851-07-6

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Cat. No.: B2384568
CAS No.: 802851-07-6
M. Wt: 179.219
InChI Key: WLYCDJUUOAIBNZ-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is characterized by a benzodioxin ring structure with a methanamine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxin ring structure may also interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCDJUUOAIBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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